4,6-Diethylpyrimidine
Description
4,6-Diethylpyrimidine is a pyrimidine derivative with ethyl (-C₂H₅) groups substituted at the 4 and 6 positions of the aromatic heterocyclic ring. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, making them key structural motifs in pharmaceuticals, agrochemicals, and nucleic acids. These comparisons highlight the influence of substituent type, position, and functional groups on physicochemical and biological properties.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4,6-diethylpyrimidine |
InChI |
InChI=1S/C8H12N2/c1-3-7-5-8(4-2)10-6-9-7/h5-6H,3-4H2,1-2H3 |
InChI Key |
SNIXZMWZFNMADT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diethylpyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with guanidine in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,6-Diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ethyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyrimidine derivatives with oxidized ethyl groups.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antiviral, antibacterial, and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as non-linear optical materials
Mechanism of Action
The mechanism of action of 4,6-Diethylpyrimidine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can vary depending on the target and the context of its use .
Comparison with Similar Compounds
4,6-Dimethylpyrimidine
4,6-Dihydroxypyrimidine Derivatives
- Examples :
- Key Properties :
- Basicity: Substituents like ethyl or methyl at position 2 influence protonation direction and pKa values. For instance, ethyl groups enhance electron-donating effects, increasing basicity compared to unsubstituted derivatives .
- Solubility: Hydroxy groups improve water solubility, unlike alkyl-substituted pyrimidines .
- Comparison :
- 4,6-Diethylpyrimidine lacks hydroxy groups, making it less polar and more lipophilic than dihydroxy derivatives. This could affect its pharmacokinetic profile, favoring membrane permeability but reducing aqueous solubility.
Halogenated Pyrimidines: 4,6-Dichloro Derivatives
- Examples :
- Key Properties :
- Comparison :
- Chlorinated pyrimidines are more reactive than alkyl-substituted derivatives like this compound, which are likely more stable under physiological conditions.
Barbital (5,5-Diethylpyrimidine-2,4,6-trione)
- Structure : Diethyl groups at position 5 and ketone groups at 2,4,6 .
- Molecular Formula : C₈H₁₂N₂O₃.
- Molecular Weight : 184.19 g/mol .
- Key Properties: Solubility: Slightly soluble in water, forms soluble salts with bases . Therapeutic Use: Sedative-hypnotic drug .
- Comparison :
- Unlike barbital, this compound lacks ketone groups, resulting in different electronic properties and biological targets. The absence of trione moieties eliminates barbiturate-like central nervous system effects.
Data Tables
Table 1. Structural and Physicochemical Comparison
*Inferred based on ethyl substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
